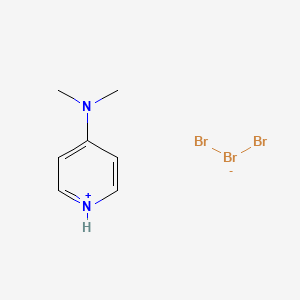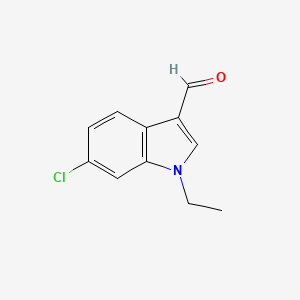
6-Chloro-1-ethyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 6-chloroindole and ethyl aldehyde, followed by formylation at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability . These reactions involve the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the desired product.
化学反応の分析
Types of Reactions
6-Chloro-1-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
Oxidation: 6-Chloro-1-ethyl-1H-indole-3-carboxylic acid.
Reduction: 6-Chloro-1-ethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-1-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and ethyl groups may enhance its binding affinity and specificity for certain targets, contributing to its biological effects .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar reactivity but lacks the chloro and ethyl substituents.
6-Chloro-1H-indole-3-carbaldehyde: Similar structure but without the ethyl group.
1-Ethyl-1H-indole-3-carbaldehyde: Similar structure but without the chloro group.
Uniqueness
The combination of these substituents can lead to unique biological activities and improved properties compared to its analogs .
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
6-chloro-1-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-4-3-9(12)5-11(10)13/h3-7H,2H2,1H3 |
InChIキー |
IPLMGJHAYDBWQD-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=C1C=C(C=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
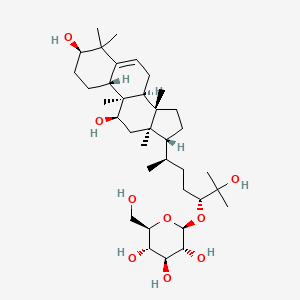
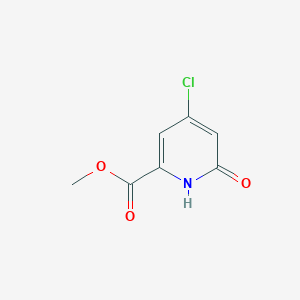
![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)
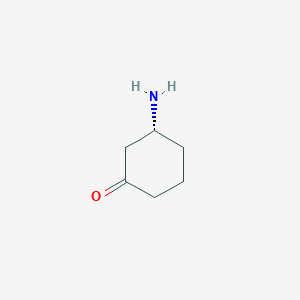
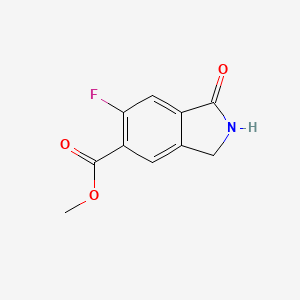
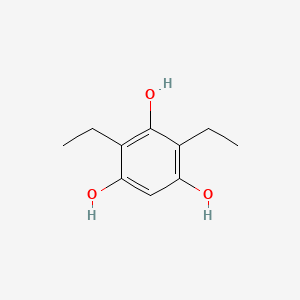
![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12432914.png)
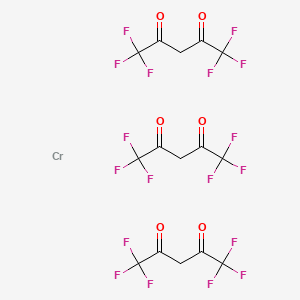
![[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12432936.png)
![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)

